molecular formula C14H10Cl2N6 B12209051 7-(3,4-dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(3,4-dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12209051
M. Wt: 333.2 g/mol
InChI Key: HFHQSDKBQKKPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-Dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 7-(3,4-dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common method starts with the reaction of hydrazonyl bromides with active methylene compounds to form tetrasubstituted pyrazole derivatives. These derivatives are then reacted with formamide, formic acid, and triethyl orthoformate to yield pyrazolo[3,4-d]pyrimidine derivatives. Further reactions with benzhydrazide and hydrazine hydrate produce the desired pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

7-(3,4-Dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

The uniqueness of 7-(3,4-dichlorophenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C14H10Cl2N6

Molecular Weight

333.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-ethyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H10Cl2N6/c1-2-12-19-14-9-6-18-22(13(9)17-7-21(14)20-12)8-3-4-10(15)11(16)5-8/h3-7H,2H2,1H3

InChI Key

HFHQSDKBQKKPBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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